![molecular formula C8H15NO4 B065196 Boc-Ala-OH-3,3,3-d3 CAS No. 161602-47-7](/img/structure/B65196.png)
Boc-Ala-OH-3,3,3-d3
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Overview
Description
“Boc-Ala-OH-3,3,3-d3” is a labelled form of L-Alanine . The compound is also known as N-(tert-Butoxycarbonyl)-L-alanine-3,3,3-d3 or L-Alanine-3,3,3-d3, N-t-Boc derivative . Its linear formula is CD3CH(NH-Boc)CO2H .
Molecular Structure Analysis
The molecular weight of “Boc-Ala-OH-3,3,3-d3” is 192.23 . Its structure consists of a deuterated alanine residue protected by a tert-butoxycarbonyl (Boc) group .Physical And Chemical Properties Analysis
“Boc-Ala-OH-3,3,3-d3” is a solid compound . The compound has an optical activity of [α]20/D −23°, c = 2 in acetic acid . Its melting point is 79-83 °C (lit.) .Scientific Research Applications
Peptide Synthesis
Boc-Ala-OH-3,3,3-d3 is commonly used in peptide synthesis . The Boc group protects the amino group during peptide bond formation, and can be removed under acidic conditions once the desired peptide sequence has been assembled.
Biomolecular NMR Studies
This compound is suitable for biomolecular Nuclear Magnetic Resonance (NMR) studies . The deuterium atoms make it particularly useful for NMR studies as they give distinct signals that can help in elucidating the structure of complex biomolecules.
Proteomics Research
In proteomics research, Boc-Ala-OH-3,3,3-d3 can be used to synthesize isotope-labeled peptides for Mass Spectrometry (MS)-based protein quantitation . This allows for accurate measurement of protein expression levels in biological samples.
Metabolic Studies
The deuterated alanine can be used in metabolic studies to track the fate of the alanine molecule in biological systems . This can provide insights into metabolic pathways and their regulation.
Drug Development
In drug development, Boc-Ala-OH-3,3,3-d3 can be used in the synthesis of deuterated drugs . Deuterated drugs have the same therapeutic effects as their non-deuterated counterparts, but can have improved pharmacokinetic properties.
Chemical Shift Reagents in NMR
Boc-Ala-OH-3,3,3-d3 can be used as a chemical shift reagent in NMR . The deuterium atoms cause a shift in the NMR signals of nearby atoms, which can be useful in determining the structure of a molecule.
Mechanism of Action
Target of Action
Boc-Ala-OH-3,3,3-d3, also known as L-Alanine-3,3,3-d3-N-t-BOC, is a derivative of the non-essential amino acid Alanine
Mode of Action
As a derivative of alanine, it may be involved in protein synthesis and metabolism .
Biochemical Pathways
Alanine, the parent compound of Boc-Ala-OH-3,3,3-d3, plays a key role in the glucose-alanine cycle . This cycle allows the body to convert non-carbohydrate sources, like amino acids, into glucose.
Result of Action
As a derivative of Alanine, it may have roles in protein synthesis and metabolism .
properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-5(6(10)11)9-7(12)13-8(2,3)4/h5H,1-4H3,(H,9,12)(H,10,11)/t5-/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHJQCGUWFKTSE-MQBGRFPLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435273 |
Source
|
Record name | Boc-Ala-OH-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
161602-47-7 |
Source
|
Record name | Boc-Ala-OH-3,3,3-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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